Formamidine disulfide dihydrochloride
Overview
Description
Formamidine disulfide dihydrochloride is a chemical compound with the molecular formula C2H6N4S2·2HCl. It is known for its strong oxidizing properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a disulfide bond, which imparts unique chemical reactivity.
Mechanism of Action
Target of Action
Formamidine disulfide dihydrochloride (FASCl) primarily targets intrinsic defects in perovskite-based solar cells, specifically the iodine vacancies . These vacancies are known to induce strong electron localization, becoming deep traps and recombination centers upon photoexcitation .
Mode of Action
FASCl operates as a strong oxidant or electron scavenger . The FAS 2+ ion in FASCl substitutes for the FA+ ion, causing the iodine vacancy to lose the strongly localized electrons and removes the deep traps . This action effectively manipulates the intrinsic defects, which is a critical issue for realizing highly efficient solar cells .
Biochemical Pathways
The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor . This process effectively stabilizes the black α-phase FAPbI3 and retards the crystallization rate, leading to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Result of Action
The result of FASCl’s action is a remarkable increase in the power conversion efficiency (PCE) of solar cells . The optimal unit device exhibits a PCE of 23.11%, a stabilized power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4% . Moreover, the perovskite solar modules (PSMs) achieve PCE values of 20.75% and 17.44% for the active areas of 23.27 and 59.33 cm2, respectively .
Action Environment
The action of FASCl is influenced by environmental factors. Without encapsulation, the device retains approximately 92.5% and 91.7% of its initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively . This suggests that FASCl’s action, efficacy, and stability are significantly influenced by temperature and humidity conditions.
Biochemical Analysis
Biochemical Properties
Formamidine disulfide dihydrochloride plays a significant role in biochemical reactions. It is used as a strong oxidant or electron scavenger . The FAS 2+ ion in this compound can substitute for the FA + ion, causing the iodine vacancy to lose the strongly localized electrons and remove the deep traps . This property makes it a critical component in the manipulation of intrinsic defects, particularly in the field of solar cell technology .
Cellular Effects
The cellular effects of this compound are primarily observed in its application in perovskite solar cells. The incorporation of this compound induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilize the black α-phase FAPbI3 and retard the crystallization rate . This leads to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong oxidant properties. The FAS 2+ ion in this compound acts as an electron scavenger, substituting for the FA + ion and causing the iodine vacancy to lose the strongly localized electrons . This process removes the deep traps, thereby manipulating intrinsic defects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in the context of perovskite solar cells, devices incorporating this compound retain approximately 92.5% and 91.7% of their initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamidine disulfide dihydrochloride can be synthesized through the reaction of formamidine hydrochloride with sulfur. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the disulfide bond. The reaction conditions often involve controlled temperatures and concentrations to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Formamidine disulfide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other compounds.
Reduction: The disulfide bond can be reduced to form thiol derivatives.
Substitution: It can participate in substitution reactions where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include thiourea, formamidine sulfenic acid, and formamidine sulfinic acid. These products are often intermediates in further chemical transformations .
Scientific Research Applications
Formamidine disulfide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Formamidine disulfide dihydrochloride can be compared with other similar compounds, such as:
Formamidine hydrochloride: Lacks the disulfide bond and has different reactivity.
Thiourea: Contains sulfur but does not have the disulfide bond.
Formamidine sulfenic acid: An intermediate formed during the oxidation of this compound.
The uniqueness of this compound lies in its strong oxidizing properties and the presence of the disulfide bond, which imparts distinct chemical reactivity and makes it valuable in various applications.
Properties
CAS No. |
14807-75-1 |
---|---|
Molecular Formula |
C2H8Cl2N4S2 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl |
Canonical SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |
14807-75-1 | |
Pictograms |
Irritant |
Related CAS |
3256-06-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the decomposition behavior of formamidine disulfide dihydrochloride in aqueous solutions?
A1: this compound ((NH2)2CSSC(NH2)22+ 2Cl–) decomposes in aqueous solutions, and this process is influenced by pH. The decomposition is general base catalyzed, meaning its rate increases with increasing pH. []
Q2: What are the intermediate products formed during the reaction of thiourea with hydrogen peroxide under different pH conditions?
A2: 13C NMR studies have revealed that the reaction pathway of thiourea with hydrogen peroxide varies depending on the pH:
- Acidic/Neutral pH (4.0-7.0): Thiourea dioxide forms as an intermediate, which further hydrolyzes to produce sulfonate anion and urea. []
- Highly Acidic pH (<1): The reaction primarily yields this compound, which then decomposes at pH values above 1. []
Q3: How does this compound modification impact the performance of ZnO electron transport layers in perovskite solar cells?
A3: Modifying ZnO electron transport layers (ETLs) with this compound (FADD) leads to a significant reduction in charge recombination at the interface between the perovskite and the ETL. This is attributed to the efficient passivation of defects facilitated by FADD. Consequently, perovskite solar cells incorporating the FADD-modified ZnO ETLs exhibit enhanced efficiency and improved long-term thermal stability. []
Q4: How does this compound affect the mechanical properties of ZnO electron transport layers in flexible perovskite solar cells?
A4: Incorporation of this compound (FADD) into ZnO ETLs influences their mechanical properties, effectively regulating the Young's modulus (or Derjaguin-Muller-Toporov (DMT) modulus) of the ZnO layer. This regulation helps dissipate stress concentrations at the interface between the perovskite and the ETL, effectively mitigating crack formation and enhancing the mechanical stability of the solar cells, particularly under bending stress. []
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